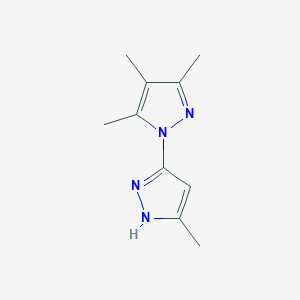![molecular formula C17H16N2O4 B11047917 (4E)-2-Isopropylnaphtho[2,1-D][1,3]oxazole-4,5-dione 4-(O-propionyloxime)](/img/structure/B11047917.png)
(4E)-2-Isopropylnaphtho[2,1-D][1,3]oxazole-4,5-dione 4-(O-propionyloxime)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4E)-2-Isopropylnaphtho[2,1-D][1,3]oxazole-4,5-dione 4-(O-propionyloxime)” is a heterocyclic compound with a unique structure. Let’s explore its synthesis, properties, and applications.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One classical approach involves cyclization of N,N’-diacylhydrazines in the presence of various dehydrating agents. Another method utilizes dihydrazide thio analogs, where hydrazides react with aryl isothiocyanates to generate the corresponding thio analogs, followed by intramolecular cyclization. Oxidative cyclization of N-acylhydrazones is also commonly employed.
Reaction Conditions::- Cyclization of N,N’-diacylhydrazines: Involves dehydrating agents.
- Dihydrazide thio analogs: Reaction with aryl isothiocyanates, followed by intramolecular cyclization.
- Oxidative cyclization of N-acylhydrazones: Typically uses oxygen, iodine, or bromine.
Analyse Des Réactions Chimiques
Types of Reactions::
- Oxidative cyclization
- Intramolecular cyclization
- Trans-amidation
- Dehydrating agents (for cyclization of N,N’-diacylhydrazines)
- KHSO4 (for dihydrazide thio analogs)
- Oxygen, iodine, or bromine (for oxidative cyclization of N-acylhydrazones)
Applications De Recherche Scientifique
Medicine: Investigate its potential as an antimicrobial, antiviral, or antitumor agent.
Materials Science: Explore its use in optoelectronic devices, corrosion inhibitors, and energetic materials.
Mécanisme D'action
The compound likely exerts its effects through specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds: Explore other oxazole derivatives, such as 1,2,4-oxadiazoles and related heterocycles.
Uniqueness: Highlight its distinct features compared to other compounds.
Researchers continue to explore the potential of this compound, and its applications may expand in the future
Propriétés
Formule moléculaire |
C17H16N2O4 |
|---|---|
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
[(E)-(5-oxo-2-propan-2-ylbenzo[g][1,3]benzoxazol-4-ylidene)amino] propanoate |
InChI |
InChI=1S/C17H16N2O4/c1-4-12(20)23-19-13-14-16(22-17(18-14)9(2)3)11-8-6-5-7-10(11)15(13)21/h5-9H,4H2,1-3H3/b19-13+ |
Clé InChI |
BEHLURNPSZTLGM-CPNJWEJPSA-N |
SMILES isomérique |
CCC(=O)O/N=C/1\C2=C(C3=CC=CC=C3C1=O)OC(=N2)C(C)C |
SMILES canonique |
CCC(=O)ON=C1C2=C(C3=CC=CC=C3C1=O)OC(=N2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclohexyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11047835.png)
![5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11047839.png)
![N-[4-(benzyloxy)benzyl]-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11047848.png)
![3-(2,5-Difluorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047850.png)

![6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047855.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-2-{[5-methyl-2-(propan-2-YL)phenoxy]methyl}benzamide](/img/structure/B11047867.png)

![4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine](/img/structure/B11047880.png)
![2-Phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol](/img/structure/B11047887.png)

![7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11047896.png)
![3-Benzyl-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11047897.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11047906.png)